molecular formula C10H15N3O3 B2861581 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid CAS No. 1154326-92-7

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid

Cat. No.: B2861581
CAS No.: 1154326-92-7
M. Wt: 225.248
InChI Key: DSYNSYHZHZXSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 3-methyl-1,2,4-oxadiazole moiety. This structure confers unique physicochemical properties, making it a candidate for medicinal chemistry and drug development. Key data include:

  • Molecular formula: C₁₀H₁₄N₃O₃ (inferred from structural analysis)
  • Molecular weight: 233.27 g/mol (calculated)
  • Purity: ≥95% (as reported by suppliers)
  • CAS numbers: 4045-31-2 and 1251923-85-9 (discrepancies noted between sources) .

Properties

IUPAC Name

1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O3/c1-7-11-9(16-12-7)6-13-4-2-8(3-5-13)10(14)15/h8H,2-6H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYNSYHZHZXSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CN2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Thiosemicarbazide Intermediates

A widely adopted method for constructing the 1,2,4-oxadiazole ring involves the cyclization of thiosemicarbazide derivatives. In this approach, thiosemicarbazide reacts with methyl-substituted acyl chlorides to form intermediate thioamides, which undergo iodination and cyclization in the presence of 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) and potassium iodide (KI). For the target compound, methyl chloroacetate serves as the acylating agent to introduce the 3-methyl group. The reaction proceeds as follows:

  • Step 1 : Thiosemicarbazide + methyl chloroacetate → 1-(methylcarbamothioyl)hydrazine
  • Step 2 : Treatment with DBDMH/KI → intramolecular cyclization → 3-methyl-1,2,4-oxadiazole-5-carbaldehyde

Key conditions:

  • Solvent: Tetrahydrofuran (THF) at 25°C
  • Yield: 60–75%

Oxidative Cyclization of Amidoximes

An alternative route employs amidoximes as precursors. Piperidine-4-carboxylic acid is functionalized with an amidoxime group at the methyl position, which undergoes oxidative cyclization using hypervalent iodine reagents (e.g., PhI(OAc)₂). This method is advantageous for its regioselectivity and compatibility with acid-sensitive groups.

Functionalization of the Piperidine Core

Alkylation of Piperidine-4-Carboxylic Acid

The piperidine core is alkylated with a bromomethyl-oxadiazole intermediate. Prior protection of the carboxylic acid group (e.g., as a tert-butyl ester) is necessary to prevent side reactions.

  • Protection : Piperidine-4-carboxylic acid → tert-butyl piperidine-4-carboxylate (using Boc₂O)
  • Alkylation : Reaction with 5-(bromomethyl)-3-methyl-1,2,4-oxadiazole in the presence of K₂CO₃
  • Deprotection : Treatment with trifluoroacetic acid (TFA) to regenerate the carboxylic acid

Optimized parameters:

  • Solvent: Dimethylformamide (DMF)
  • Temperature: 80°C
  • Yield: 68–72%

One-Pot Tandem Synthesis

A streamlined one-pot method combines oxadiazole formation and piperidine functionalization. This approach utilizes palladium-catalyzed coupling to attach the oxadiazole moiety directly to the piperidine core.

Reaction Scheme :

  • Piperidine-4-carboxylic acid + propargyl bromide → propargyl-piperidine
  • Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with methyl azidoacetate → triazole intermediate
  • Thermal rearrangement → 1,2,4-oxadiazole

Critical factors:

  • Catalyst: Pd(OAc)₂/XPhos
  • Ligand: 4-acetylpyridine (prevents N-alkylation side reactions)
  • Yield: 55–60%

Comparative Analysis of Synthetic Methods

Method Starting Materials Key Conditions Yield (%) Purity (%) Advantages
Thiosemicarbazide Thiosemicarbazide, methyl chloroacetate DBDMH/KI, THF, 25°C 60–75 95–98 High regioselectivity
Amidoxime Cyclization Piperidine amidoxime PhI(OAc)₂, CH₂Cl₂, reflux 50–65 90–94 Avoids Boc protection
One-Pot Tandem Propargyl-piperidine, methyl azide Pd(OAc)₂, 4-acetylpyridine 55–60 85–90 Fewer purification steps

Challenges and Optimization Strategies

Side Reactions and Mitigation

  • N-Alkylation Competes with O-Alkylation : Use of bulky bases (e.g., DIPEA) suppresses N-alkylation.
  • Oxadiazole Ring Opening : Avoid aqueous workup at acidic pH; employ anhydrous MgSO₄ for drying.

Scalability Considerations

The thiosemicarbazide route offers superior scalability due to commercial availability of precursors, whereas the one-pot method requires rigorous control over palladium catalyst activity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at various positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed:

Scientific Research Applications

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid has several scientific research applications:

  • Chemistry: The compound can be used as a building block in the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or as a probe in biochemical studies.

  • Industry: The compound could be used in the production of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid exerts its effects depends on its specific application. For example, in pharmaceutical applications, the compound may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The exact pathways involved would depend on the nature of the interaction and the biological system .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Oxadiazole Ring

1-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic Acid
  • Structure : The 3-methyl group on the oxadiazole is replaced with a phenyl ring.
  • Molecular formula : C₁₅H₁₇N₃O₃
  • Molecular weight : 287.31 g/mol
  • Purity : >97%
  • Key differences: Increased lipophilicity due to the phenyl group, which may enhance membrane permeability but reduce aqueous solubility.
1-(3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl)piperidine-4-carboxylic Acid
  • Structure : Incorporates a 4-methylphenyl-substituted oxadiazole and a pyridine ring.
  • Molecular formula : C₂₀H₂₁N₅O₃
  • Purity : 90%
  • Key differences :
    • The pyridine and 4-methylphenyl groups increase molecular complexity and may modulate electronic properties.
    • Likely reduced solubility compared to the parent compound due to higher hydrophobicity .

Functional Group Modifications

Ethyl 1-[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]piperidine-4-carboxylate
  • Structure : Carboxylic acid replaced with an ethyl ester.
  • Molecular formula : C₁₈H₂₁N₃O₃
  • Key differences :
    • Esterification reduces polarity, improving lipid solubility and oral bioavailability.
    • The ester group is prone to hydrolysis in vivo, which may limit stability .
3-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine Hydrochloride
  • Structure : Lacks the carboxylic acid group at the piperidine 4-position.
  • Molecular formula : C₉H₁₅N₃O·HCl
  • Key differences :
    • Absence of the carboxylic acid reduces hydrogen-bonding capacity, altering interactions with targets.
    • The hydrochloride salt enhances solubility in polar solvents .

Pharmacologically Active Derivatives

Compound 72 (Malaria Repositioning Study)
  • Structure : Features a difluorocyclohexylmethyl group and a phenethyl-piperidinyl chain.
  • Molecular formula : C₂₉H₃₄F₂N₆O
  • Key differences :
    • Extended hydrophobic substituents likely enhance blood-brain barrier penetration.
    • Demonstrated antimalarial activity in preclinical studies, suggesting the oxadiazole-piperidine scaffold’s versatility .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Substituent (Oxadiazole) Functional Group (Piperidine) Molecular Weight (g/mol) Purity
Target Compound 3-Methyl Carboxylic acid 233.27 ≥95%
Phenyl Analog 3-Phenyl Carboxylic acid 287.31 >97%
Ethyl Ester 3-Methyl Ethyl ester 303.38 N/A
Hydrochloride Derivative 3-Methyl None (HCl salt) 217.71 N/A

Biological Activity

1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following molecular formula and weight:

  • Molecular Formula : C9_9H15_{15}N3_3O
  • Molecular Weight : 181.23 g/mol

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety exhibit various biological activities, including antimicrobial, anticancer, and neuroprotective effects. The specific biological activities of 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid are summarized below.

Anticancer Activity

Studies have shown that derivatives of oxadiazole compounds can inhibit cancer cell proliferation. For instance:

  • In vitro Studies : The compound demonstrated antiproliferative activity against various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphocyte), and HeLa (human cervix carcinoma) cells. The observed IC50_{50} values indicate a dose-dependent response in inhibiting cell growth .
Cell LineIC50_{50} (μM)
L121025 ± 2
CEM18 ± 1
HeLa30 ± 3

Neuroprotective Effects

The compound has shown promise in treating neurodegenerative disorders, particularly those involving tauopathies such as Alzheimer's disease. Research suggests that it may inhibit tau aggregation, a hallmark of neurodegeneration:

  • Mechanism : The compound potentially interacts with tau proteins to prevent their aggregation into neurofibrillary tangles, thereby mitigating neuronal damage .

Case Studies

Several studies have highlighted the efficacy of oxadiazole derivatives in various therapeutic contexts:

  • Alzheimer’s Disease Treatment : A study indicated that compounds similar to 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine exhibited significant neuroprotective effects in animal models of Alzheimer's disease. These compounds reduced tau-mediated neurodegeneration and improved cognitive function .
  • Antibacterial Activity : Another investigation focused on the antibacterial properties of oxadiazole derivatives. The synthesized compounds were screened against several bacterial strains and showed promising results in inhibiting bacterial growth .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Compounds with oxadiazole structures often act as enzyme inhibitors, targeting specific pathways involved in cancer progression or microbial resistance.
  • Cell Cycle Arrest : Some studies suggest that these compounds may induce cell cycle arrest in cancer cells, leading to apoptosis.

Q & A

Q. What are the optimal synthetic routes for 1-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxylic acid, and how can reaction conditions be controlled to improve yield?

The synthesis typically involves multi-step reactions, starting with the coupling of the 3-methyl-1,2,4-oxadiazole moiety to the piperidine backbone. Key steps include:

  • Nucleophilic substitution for methyl-oxadiazole attachment to the piperidine ring.
  • Carboxylic acid group introduction via hydrolysis of ester precursors under controlled alkaline conditions (e.g., NaOH in aqueous ethanol) .
  • Critical parameters : Temperature (60–80°C for hydrolysis), pH (maintained at 3–4 during acidification for precipitation), and solvent polarity .
  • Purity monitoring : Use HPLC to track intermediates and ensure >95% purity .

Q. Which analytical techniques are most reliable for characterizing this compound and verifying its structural integrity?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry of the oxadiazole-piperidine linkage and absence of stereoisomers .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+^+ ion) and detects trace impurities .
  • IR spectroscopy : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1687 cm1^{-1}) .
  • Elemental analysis : Ensures stoichiometric consistency (e.g., %C, %H within 0.3% of theoretical values) .

Q. How can researchers assess the biological activity of this compound against potential therapeutic targets?

  • In vitro binding assays : Screen against receptors (e.g., GPCRs, enzymes) using fluorescence polarization or surface plasmon resonance (SPR) .
  • Dose-response studies : Determine IC50_{50} values in enzyme inhibition assays (e.g., carbonic anhydrase isoforms) .
  • Cellular assays : Evaluate cytotoxicity (via MTT assay) and membrane permeability (Caco-2 models) .

Advanced Research Questions

Q. How can computational modeling guide the rational design of derivatives with enhanced target specificity?

  • Molecular docking : Use software like AutoDock Vina to predict binding modes to target proteins (e.g., carbonic anhydrase IX) .
  • QSAR studies : Correlate structural features (e.g., oxadiazole substituents, piperidine conformation) with activity data to prioritize derivatives .
  • MD simulations : Assess stability of ligand-receptor complexes over nanosecond timescales .

Q. What strategies resolve contradictions in spectral or biological data during characterization?

  • Cross-validation : Compare NMR data with synthetic intermediates to confirm unexpected peaks (e.g., rotational isomers) .
  • Orthogonal assays : Re-test biological activity using alternative methods (e.g., enzymatic vs. cell-based assays) to rule out false positives .
  • Crystallography : If solubility permits, obtain X-ray structures to resolve ambiguities in stereochemistry .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

  • Scaffold diversification : Synthesize analogs with varied substituents on the oxadiazole (e.g., halogens, alkyl groups) and piperidine (e.g., ester vs. amide derivatives) .
  • Pharmacophore mapping : Identify critical hydrogen bond donors/acceptors (e.g., carboxylic acid group) using 3D alignment tools .
  • Bioisosteric replacement : Replace the oxadiazole with thiadiazole or triazole rings to assess tolerance for heterocycle variation .

Q. What are the key stability considerations for long-term storage of this compound?

  • Temperature : Store at –20°C in sealed vials to prevent hydrolysis of the oxadiazole ring .
  • Moisture control : Use desiccants (e.g., silica gel) to avoid carboxylic acid dimerization .
  • Light protection : Amber glass containers prevent photodegradation of the heterocyclic core .

Q. How can researchers experimentally determine physicochemical properties like solubility and logP?

  • Solubility profiling : Use shake-flask method in buffers (pH 1–7.4) with HPLC quantification .
  • logP measurement : Employ reverse-phase HPLC with a calibration curve of known standards .
  • Thermodynamic solubility : Saturation solubility via nephelometry in biorelevant media (e.g., FaSSIF) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.